molecular formula C6H5F3N2O2 B1465825 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid CAS No. 1314923-82-4

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Cat. No. B1465825
CAS RN: 1314923-82-4
M. Wt: 194.11 g/mol
InChI Key: NRLHGPNIBHGGPE-UHFFFAOYSA-N
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Description

This compound is a derivative of acetic acid where one of the hydrogen atoms in the methyl group is replaced by a 3-(trifluoromethyl)-1H-pyrazol-4-yl group .


Molecular Structure Analysis

The molecular structure would consist of an acetic acid moiety and a 3-(trifluoromethyl)-1H-pyrazol-4-yl group attached to the methyl group of the acetic acid .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be similar to that of other acetic acid derivatives. The presence of the 3-(trifluoromethyl)-1H-pyrazol-4-yl group could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 3-(trifluoromethyl)-1H-pyrazol-4-yl group and the acetic acid moiety. For example, the compound’s polarity, solubility, and acidity could be affected .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the trifluoromethyl group, such as 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, have been used in the synthesis of blue organic light-emitting diodes (OLEDs). These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Synthesis of Fluorinated Heterocycles

The trifluoromethyl group is often used in the synthesis of fluorinated heterocycles. Many approaches to the synthesis of CF3-containing heterocycles are based on the use of β-dicarbonyl compounds .

Preparation of α,β-Unsaturated Ketones

The trifluoromethyl group is also used in the preparation of α,β-unsaturated ketones. This group can be introduced into the molecule during the synthesis process .

Drug Development

The trifluoromethyl group is a common feature in many FDA-approved drugs. It’s found that most of the compounds approved by the FDA contain fluorine or fluorine-containing functional groups .

5. Removal of Nitrogen and Oxygen Protecting Groups Trifluoroacetic acid, which contains the trifluoromethyl group, has been used as the reagent of choice for the removal of nitrogen and oxygen protecting groups by solvolysis under aqueous or anhydrous conditions .

Synthesis of Diaryl-Substituted Anthracene Derivatives

The trifluoromethyl group is used in the synthesis of diaryl-substituted anthracene derivatives. These derivatives are used in various applications, including the development of OLEDs .

Safety And Hazards

As with any chemical compound, handling “2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future research directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be used in the development of new pharmaceuticals or materials, depending on its specific properties .

properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)2-10-11-5/h2H,1H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLHGPNIBHGGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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